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Compound of Interest

Compound Name: 4-Amino-1-butylpiperidine DiHCI

Cat. No.: B111936

A prominent mechanism of action for 4-aminopiperidine derivatives involves the modulation of
ion channels, which are fundamental to cellular signaling and excitability.

Voltage-Gated Potassium (Kv) Channel Blockade

The parent compound, 4-aminopyridine (4-AP), is a well-established, non-selective inhibitor of
voltage-gated potassium channels (Kv).[1] This blockade prolongs the action potential duration,
leading to an increased influx of calcium ions at the presynaptic terminal and subsequently
enhancing neurotransmitter release.[2] This mechanism is particularly relevant in the context of
neurodegenerative diseases like multiple sclerosis, where 4-AP (fampridine) is used to improve
walking in patients.[2]

Derivatives of 4-aminopiperidine are being explored for similar, and potentially more selective,
Kv channel blocking activity. The aim is to increase the levels of neurotransmitters such as
acetylcholine in the brain, which could be beneficial for conditions like Alzheimer's disease.[3]

Experimental Protocol: Electrophysiological Recording of Kv Channels

A standard method to assess the effect of 4-aminopiperidine derivatives on Kv channels is the
whole-cell patch-clamp technique using cell lines expressing specific Kv channel subtypes
(e.g., CHO cells expressing Kv1.1 or Kv1.2).

Methodology:
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o Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the target
Kv channel subtype.

o Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare
micropipettes from borosilicate glass and fill them with an appropriate internal solution.

e Recording:

o

Establish a whole-cell configuration on a selected cell.

[¢]

Hold the cell membrane at a potential of -80 mV.

[¢]

Elicit Kv currents by applying depolarizing voltage steps.

o

Perfuse the cell with an external solution containing the 4-aminopiperidine derivative at
various concentrations.

o

Record the resulting changes in current amplitude and kinetics.
e Data Analysis:
o Measure the peak outward current at each voltage step before and after drug application.

o Construct concentration-response curves to determine the half-maximal inhibitory
concentration (IC50).

N-Type Calcium Channel Blockade

Certain 4-aminopiperidine derivatives have been specifically designed and synthesized as
blockers of N-type voltage-gated calcium channels.[4][5] These channels are predominantly
located in the presynaptic terminals of neurons and play a crucial role in the release of
neurotransmitters involved in pain signaling. By blocking these channels, 4-aminopiperidine
derivatives can attenuate the transmission of pain signals, demonstrating potential as
analgesics for chronic and neuropathic pain.[4]

Signaling Pathway: N-Type Calcium Channel Blockade in Pain Transmission
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Caption: Blockade of N-type calcium channels by 4-aminopiperidine derivatives.
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Enzyme Inhibition: A Versatile Approach to Disease
Modification

4-Aminopiperidine derivatives have been shown to inhibit a variety of enzymes, highlighting the
adaptability of this scaffold for targeting different active sites.

Acetylcholinesterase (AChE) Inhibition

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been identified as
highly potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the
breakdown of the neurotransmitter acetylcholine.[6][7] By inhibiting AChE, these compounds
increase the concentration and duration of action of acetylcholine in the synaptic cleft, a
strategy employed in the symptomatic treatment of Alzheimer's disease. One of the most
potent compounds identified, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-
methylamino]ethyl]piperidine hydrochloride, exhibited an IC50 of 0.56 nM and showed a
remarkable 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).[6][7]

Fungal Ergosterol Biosynthesis Inhibition

A novel class of 4-aminopiperidines has demonstrated significant antifungal activity.[8] Their
mechanism of action involves the inhibition of two key enzymes in the fungal ergosterol
biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase. Ergosterol is an
essential component of the fungal cell membrane, and its disruption leads to fungal cell death.
Structure-activity relationship (SAR) studies have revealed that a benzyl or phenylethyl group
at the piperidine nitrogen combined with an n-dodecyl residue at the 4-amino group is
particularly effective for antifungal activity.[8]

Experimental Workflow: Antifungal Activity and Mechanism of Action

Experimental Workflow

Synthesis of Antifungal Activity Determination of
4-Aminopiperidine Screening MIC and MFC against
Derivatives (e.g., Yarrowia lipolytica) Clinically Relevant Fungi

Identification of
Inhibited Enzymes
(Sterol C14-reductase,
Sterol C8-isomerase)

Sterol Pattern Analysis
(GC-MS)
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Caption: Workflow for identifying antifungal 4-aminopiperidine derivatives.

Receptor Antagonism: Modulating Cellular
Responses

The 4-aminopiperidine scaffold is also a key component of molecules that act as receptor
antagonists.

CCRS5 Receptor Antagonism

4-Substituted-4-aminopiperidine derivatives are crucial building blocks in the synthesis of
piperazino-piperidine based antagonists of the C-C chemokine receptor type 5 (CCR5).[9]
CCRS5 is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. By
blocking this receptor, these antagonists prevent the virus from entering and infecting immune
cells, thus acting as potent HIV-1 entry inhibitors.[9]

Other Novel Mechanisms of Action

The versatility of the 4-aminopiperidine scaffold continues to yield derivatives with novel and
diverse mechanisms of action.

Inhibition of Hepatitis C Virus (HCV) Assembly

A 4-aminopiperidine scaffold has been identified as an inhibitor of the assembly and release of
infectious Hepatitis C virus (HCV) particles.[10] This represents a mechanism distinct from that
of many approved HCV therapeutics that target viral replication. This unique mode of action
suggests that these compounds could be used in combination with existing drugs to achieve
synergistic effects.[10]

Cognition Enhancement

Certain 4-aminopiperidine analogues have demonstrated potent cognition-enhancing effects in
preclinical models, such as the mouse passive avoidance test.[11][12] While the precise
mechanism is still under investigation, preliminary evidence suggests a potential involvement of
the allosteric modulation of AMPA receptors.[11]
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Structure-Activity Relationships (SAR)

The pharmacological activity of 4-aminopiperidine derivatives is highly dependent on the nature
of the substituents at both the piperidine nitrogen (N1) and the 4-amino nitrogen. For instance,
in the context of analgesics based on the 4-anilinopiperidine structure (a subset of 4-
aminopiperidines), a phenethyl group at N1 is often optimal for potent p-opioid receptor
agonism, while acylation of the anilino nitrogen with a short alkyl chain is critical for high
analgesic activity.[13] As mentioned earlier, for antifungal activity, specific alkyl and arylalkyl
substitutions on the two nitrogen atoms are crucial.[8] These examples underscore the
importance of systematic chemical modifications to fine-tune the desired pharmacological
properties.

Metabolism

The metabolism of 4-aminopiperidine-containing drugs is primarily mediated by cytochrome
P450 (CYP) enzymes, with CYP3A4 being a major isoform involved in their N-dealkylation.[14]
[15] Understanding the metabolic pathways of these derivatives is crucial for optimizing their
pharmacokinetic profiles and minimizing potential drug-drug interactions during the drug
development process. Molecular modeling and quantum mechanics-based calculations can
provide insights into the binding patterns and reactivity of these compounds within the CYP
active site.[14][15]

Conclusion

The 4-aminopiperidine core represents a remarkably versatile scaffold in medicinal chemistry,
giving rise to compounds with a wide array of mechanisms of action. From modulating the
activity of ion channels and enzymes to antagonizing receptors and inhibiting viral assembly,
these derivatives have demonstrated therapeutic potential across a diverse range of diseases.
A thorough understanding of their mechanisms of action, guided by detailed structure-activity
relationship studies and metabolic profiling, is essential for the continued development of novel
and effective therapeutics based on this privileged chemical structure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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